molecular formula C9H20O4<br>CH3CHOHCH2OCH(CH3)CH2OCH(CH3)CH2OH<br>C9H20O4 B1203775 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol CAS No. 24800-44-0

2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol

Cat. No. B1203775
CAS RN: 24800-44-0
M. Wt: 192.25 g/mol
InChI Key: LCZVSXRMYJUNFX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol" often involves reactions that introduce or modify alkoxy (–OR) groups. For instance, hydrosilylation of allyl alcohol with specific siloxanes under the presence of platinum catalysts illustrates a method that could be adapted for synthesizing similar structures by altering alkoxy groups (Zhang and Laine, 2000).

Molecular Structure Analysis

The molecular structure and internal rotational barriers of similar alcohols and ethers have been extensively studied using computational methods. These studies provide valuable insights into the molecular conformations and potential energy barriers associated with internal rotations (Sun & Bozzelli, 2002).

Chemical Reactions and Properties

Reactions involving alcohols similar to "2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol" can undergo various transformations, such as oxidation and polymerization. The specific reactivity would depend on the functional groups present and the conditions applied. Studies on similar compounds provide insights into possible reactions, including oxidation pathways and the formation of complex structures (Mylonas et al., 1999).

Scientific Research Applications

  • Synthesis of Cardioselective β-Blockers

    A study by (Lund et al., 2016) discusses the synthesis of both enantiomers of a related compound, which is a building block for the cardioselective β-blocker atenolol. The R-alcohol form of this compound is specifically noted.

  • Physical and Transport Properties Measurement

    (Fendu and Oprea, 2013) measured various properties of tetrapropylene glycol as a function of temperature, such as vapor pressure, density, viscosity, and surface tension. This data is crucial for developing new industrial processes for separating propylene glycol mixtures.

  • Thermochemical Properties Analysis

    The study by (Sun and Bozzelli, 2002) computed structures, rotational barriers, and thermochemical properties of 2-chloro-2-propanol and related compounds. This includes molecular structures, vibration frequencies, and potential barriers for internal rotations.

  • Thermolysis to Produce Dimers

    (Milanes et al., 2012) obtained dimers from the thermal decomposition reaction of 1,2-propanediol, a related compound. This study contributes to understanding the kinetic and mechanistic aspects of polyol thermolysis.

  • Enzymatic Resolution in Organic Synthesis

    The research by (Miyazawa et al., 2001) demonstrates the enzymatic resolution of 2-phenoxy-1-propanols, which are similar in structure, showing moderate to good enantioselectivity. This has implications for the synthesis of enantiomerically pure compounds.

  • Tribological Chemistry in Lubricants

    In a study by (Miller et al., 2012), 2-propanol and borate esters were examined for their tribological properties as lubricants for copper surfaces. The study illustrates the impact of molecular structure on tribological chemistry.

  • Acid Catalysis in Solvolysis Processes

    Research by (Lizhi et al., 2016) involved a detailed investigation into the acidic nature of titanosilicates in solvolysis processes, particularly relevant for propylene oxide, a related compound.

  • Electrocatalytic Synthesis and Hydrodeoxygenation

    A study by (Sauter et al., 2017) proposed hydroxyacetone as a platform for the electrocatalytic synthesis of acetone, 1,2-propanediol, and 2-propanol, indicating the potential of related compounds in electrocatalytic processes.

Future Directions

The development of a new industrial process to separate propylene glycols mixtures, including “2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol”, is underway . This process requires good thermodynamic models, physical and transport properties, and vapor-liquid equilibrium data .

properties

IUPAC Name

2-[2-(2-hydroxypropoxy)propoxy]propan-1-ol
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InChI

InChI=1S/C9H20O4/c1-7(11)5-12-9(3)6-13-8(2)4-10/h7-11H,4-6H2,1-3H3
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InChI Key

LCZVSXRMYJUNFX-UHFFFAOYSA-N
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Canonical SMILES

CC(CO)OCC(C)OCC(C)O
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Molecular Formula

C9H20O4, Array
Record name TRIPROPYLENE GLYCOL
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DSSTOX Substance ID

DTXSID90871342
Record name 2-[2-(2-Hydroxypropoxy)propoxy]propan-1-ol
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Molecular Weight

192.25 g/mol
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Physical Description

Tripropylene glycol is a colorless liquid. (USCG, 1999), Liquid, Colorless odorless liquid; [ICSC], ODOURLESS COLOURLESS LIQUID.
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Boiling Point

523 °F at 760 mmHg (USCG, 1999), 271 °C, Heat of vaporization at boiling point = 330 kJ/kg; Specific heat capacity at 20 °C = 2.26 kJ/kg/K; Dynamic viscosity at 20 °C = 84 mPa s.
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Flash Point

285 °F (USCG, 1999), 285 °F (141 °C) (CLOSED CUP), 141 °C c.c.
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Solubility

SOL IN WATER, METHANOL, ETHER, MISCIBLE WITH ALC, Solubility in water: miscible
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Density

1.022 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.019 @ 20 °C/20 °C, LB/GAL: 8.51 bulk density, Relative density (water = 1): 1.0
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Vapor Density

6.63 (Air = 1), Relative vapor density (air = 1): 6.6
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Vapor Pressure

0.00048 [mmHg], 1 MM HG @ 96.0 °C, Vapor pressure, Pa at 96 °C: 133
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Product Name

Tripropylene glycol

Color/Form

COLORLESS LIQ

CAS RN

24800-44-0, 45096-22-8
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Melting Point

-49 °F (USCG, 1999), < -30 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol
Reactant of Route 2
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2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol
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2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol
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2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol
Reactant of Route 5
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2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol
Reactant of Route 6
2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol

Citations

For This Compound
4
Citations
M NICOLAE, B DOICIN, C PATRAȘCIOIU, E PRICOP - revistadechimie.ro
Liquid-liquid equilibrium at temperatures between 293.16 K and 353.1 K for the mixture of 2, 2, 4-trimethylpentane+ 2-[2-(2-Hydroxypropoxy) propoxy]-1-propanol was determined using …
Number of citations: 3 www.revistadechimie.ro
M Główka, T Krawczyk - ACS Sustainable Chemistry & …, 2023 - ACS Publications
The production of 1,2-propanediol is a significant challenge for the chemical industry due to the increasing demand for this versatile product and the pro-ecological regulatory actions. …
Number of citations: 4 pubs.acs.org
WJ Fasano, WF ten Berge, MI Banton, M Heneweer… - Toxicology in Vitro, 2011 - Elsevier
The dermal penetration of undiluted monopropylene glycol (MPG) and dipropylene glycol (DPG) has been measured in vitro using human abdominal skin under conditions of infinite …
Number of citations: 30 www.sciencedirect.com
F FIGHTING
Number of citations: 0

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